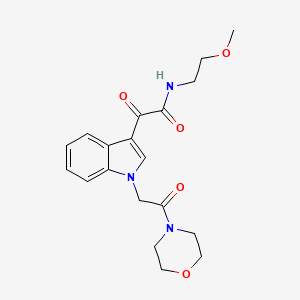![molecular formula C21H24N2O5 B2526547 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-methyl-4-phenylbutyl)oxalamide CAS No. 1286713-24-3](/img/structure/B2526547.png)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-methyl-4-phenylbutyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions and the use of various reagents and catalysts. In the context of the compounds discussed in the provided papers, different synthetic strategies are employed to achieve the desired chemical structures. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involves structure-activity relationship (SAR) studies to optimize the inhibitory activity against kynurenine 3-hydroxylase . Similarly, the synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a click chemistry approach, to rapidly generate compounds with antiproliferative activity against cancer cell lines . The formation of 4-hydroxy-5-phenyl-3(2H)-isothiazolone 1,1-dioxide is described as a two-stage process, starting with the formation of methylN-(benzylsulfonyl)oxamate and subsequent cyclization .
Molecular Structure Analysis
The molecular structures of the compounds synthesized in these studies are characterized by the presence of aromatic rings, heterocycles, and functional groups such as sulfonamides and oxamates. These structural features are crucial for the biological activity of the molecules. For example, the presence of a phenylthiazol moiety in the benzenesulfonamides is essential for the inhibition of kynurenine 3-hydroxylase . The triazole ring in the N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides is a key scaffold that contributes to the antiproliferative activity, as it allows for rapid access to antimicrotubule agents .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are tailored to introduce specific functional groups and to build complex structures. The use of CuAAC in the synthesis of arylamides is a prime example of a reaction that provides a high degree of modularity and efficiency . The formation of isothiazolone dioxides from phenylmethanesulfamide and dimethyl oxalate under basic conditions illustrates a reaction pathway that involves intermediate formation and cyclization .
Physical and Chemical Properties Analysis
While the provided papers do not explicitly detail the physical and chemical properties of the synthesized compounds, such properties are typically influenced by the molecular structure. The presence of aromatic systems, heteroatoms, and polar functional groups can affect properties like solubility, melting point, and reactivity. The biological activity of these compounds, such as the inhibition of kynurenine 3-hydroxylase and the antiproliferative effects against cancer cell lines , is a direct consequence of their chemical properties.
Scientific Research Applications
Role in Orexin-1 Receptor Mechanisms : Research has shown the importance of Orexin-1 Receptor mechanisms in binge eating. Compounds such as SB-649868, which share structural similarities with N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-methyl-4-phenylbutyl)oxalamide, have been evaluated for their effects on compulsive food consumption and have shown potential as pharmacological treatments for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Synthesis and Characterization in Medicinal Chemistry : Compounds with structural features related to N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-methyl-4-phenylbutyl)oxalamide have been synthesized and characterized for their biological activity. Such compounds have been assessed for their potential in treating various conditions, including cancer and infectious diseases (Asegbeloyin et al., 2014).
Development of Novel Antagonists : The molecule has been used in the discovery of new antagonists for specific receptors, such as the melanin concentrating hormone receptor 1 (MCHr1). These antagonists have been evaluated for their therapeutic potential in conditions like obesity (Kym et al., 2005).
Supramolecular Architecture Studies : The compound's structure has been instrumental in studying the supramolecular architecture of molecular clefts, contributing to a better understanding of molecular interactions and the design of novel materials (González-González et al., 2011).
Virtual Screening for Cancer Treatment : Virtual screening involving compounds structurally related to N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-methyl-4-phenylbutyl)oxalamide has been conducted to identify potential treatments for cancer, demonstrating the role of such molecules in drug discovery (Wang et al., 2011).
Future Directions
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-hydroxy-2-methyl-4-phenylbutyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-21(26,10-9-15-5-3-2-4-6-15)13-23-20(25)19(24)22-12-16-7-8-17-18(11-16)28-14-27-17/h2-8,11,26H,9-10,12-14H2,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVVBYUBMOKNGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


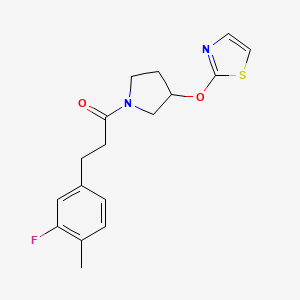
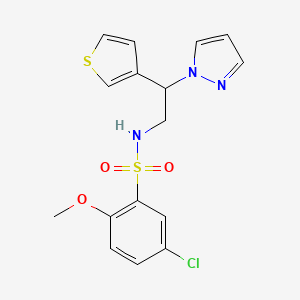
![N-(4-ethoxyphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2526471.png)
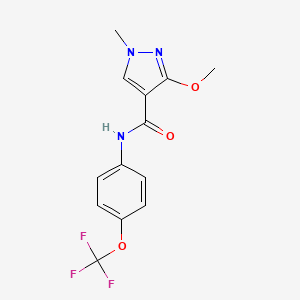
![3-(1H-indole-3-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2526475.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2526476.png)

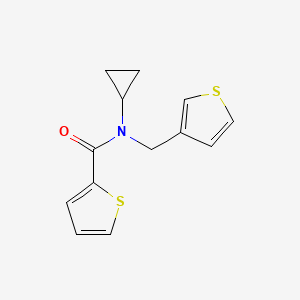
![1-[1,4']Bipiperidinyl-1'-yl-2-chloro-ethanone](/img/structure/B2526480.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-fluorobenzamide](/img/structure/B2526482.png)
![Methyl 5-[(hydroxyimino)methyl]furan-3-carboxylate](/img/structure/B2526483.png)

